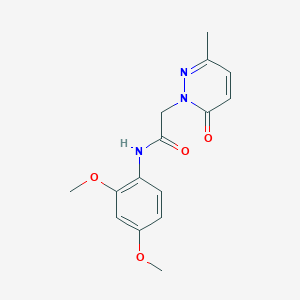
N-(2,4-dimethoxyphenyl)-2-(3-methyl-6-oxopyridazin-1(6H)-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,4-dimethoxyphenyl)-2-(3-methyl-6-oxopyridazin-1(6H)-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a 2,4-dimethoxyphenyl group and a 3-methyl-6-oxopyridazinyl group attached to an acetamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethoxyphenyl)-2-(3-methyl-6-oxopyridazin-1(6H)-yl)acetamide typically involves the following steps:
Formation of the 2,4-dimethoxyphenyl intermediate: This step involves the reaction of 2,4-dimethoxybenzaldehyde with an appropriate reagent to form the corresponding intermediate.
Synthesis of the 3-methyl-6-oxopyridazinyl intermediate: This step involves the reaction of 3-methylpyridazine with an oxidizing agent to form the 3-methyl-6-oxopyridazinyl intermediate.
Coupling reaction: The final step involves the coupling of the two intermediates in the presence of a coupling agent, such as N,N’-dicyclohexylcarbodiimide (DCC), to form this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction steps as described above. The process may be optimized for higher yields and purity, and may involve the use of automated reactors and purification systems.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2,4-dimethoxyphenyl)-2-(3-methyl-6-oxopyridazin-1(6H)-yl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound to its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may yield alcohols or amines.
Applications De Recherche Scientifique
N-(2,4-dimethoxyphenyl)-2-(3-methyl-6-oxopyridazin-1(6H)-yl)acetamide has various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Used in the development of new materials or as a precursor in chemical manufacturing processes.
Mécanisme D'action
The mechanism of action of N-(2,4-dimethoxyphenyl)-2-(3-methyl-6-oxopyridazin-1(6H)-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(2,4-dimethoxyphenyl)-2-(3-methyl-6-oxopyridazin-1(6H)-yl)acetamide analogs: Compounds with similar structures but different substituents.
Other acetamides: Compounds with different aromatic or heterocyclic groups attached to the acetamide moiety.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it valuable for various research applications.
Propriétés
Formule moléculaire |
C15H17N3O4 |
|---|---|
Poids moléculaire |
303.31 g/mol |
Nom IUPAC |
N-(2,4-dimethoxyphenyl)-2-(3-methyl-6-oxopyridazin-1-yl)acetamide |
InChI |
InChI=1S/C15H17N3O4/c1-10-4-7-15(20)18(17-10)9-14(19)16-12-6-5-11(21-2)8-13(12)22-3/h4-8H,9H2,1-3H3,(H,16,19) |
Clé InChI |
QGLZWBXYVXGKFG-UHFFFAOYSA-N |
SMILES canonique |
CC1=NN(C(=O)C=C1)CC(=O)NC2=C(C=C(C=C2)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


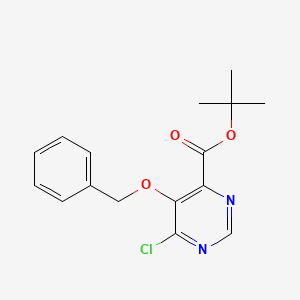
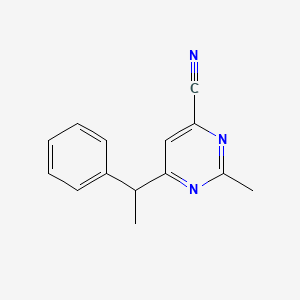
![Tert-butyl 8-(bromomethyl)-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B14879953.png)
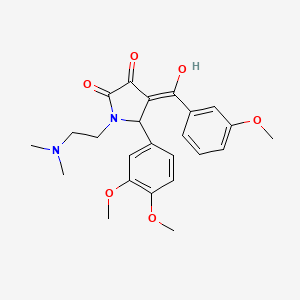
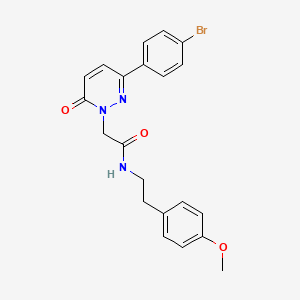
![3-Fluoro-4-[(1-piperidino)methyl]phenylZinc bromide](/img/structure/B14879965.png)
![N-(2-chlorophenyl)-2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B14879970.png)

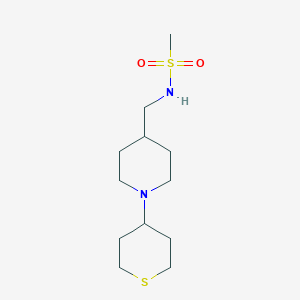
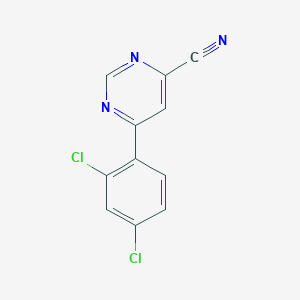

![5-(2-bromophenyl)-2-(butan-2-ylsulfanyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B14880003.png)
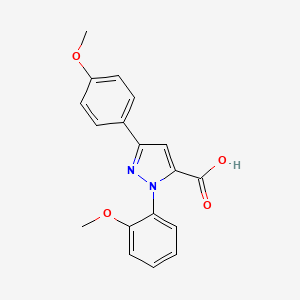
![3-[2-amino-4-(4-methoxyphenyl)-1,3-thiazol-5-yl]propanoic Acid](/img/structure/B14880010.png)
